Cas no 106877-19-4 (2,6-Bis(trifluoromethyl)-3-methoxyaniline)
2,6-Bis(trifluoromethyl)-3-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- QOKBATNCXKDPOT-UHFFFAOYSA-N
- 3-Methoxy-2,6-bis(trifluoromethyl)benzenamine
- 106877-19-4
- 2,6-Bis(trifluoromethyl)-3-methoxyaniline
- DTXSID301253160
- SCHEMBL10664081
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- Inchi: 1S/C9H7F6NO/c1-17-5-3-2-4(8(10,11)12)7(16)6(5)9(13,14)15/h2-3H,16H2,1H3
- InChI Key: QOKBATNCXKDPOT-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C(F)(F)F)C=1N)OC)(F)F
Computed Properties
- Exact Mass: 259.04318282Da
- Monoisotopic Mass: 259.04318282Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.3Ų
2,6-Bis(trifluoromethyl)-3-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001522-1g |
2,6-Bis(trifluoromethyl)-3-methoxyaniline |
106877-19-4 | 97% | 1g |
$1564.50 | 2023-09-04 |
2,6-Bis(trifluoromethyl)-3-methoxyaniline Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2,6-Bis(trifluoromethyl)-3-methoxyaniline
Recent Advances in the Application of 2,6-Bis(trifluoromethyl)-3-methoxyaniline (CAS: 106877-19-4) in Chemical Biology and Pharmaceutical Research
The compound 2,6-Bis(trifluoromethyl)-3-methoxyaniline (CAS: 106877-19-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2,6-Bis(trifluoromethyl)-3-methoxyaniline as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl groups and methoxy substituents confer enhanced stability and lipophilicity, making it an attractive candidate for the development of small-molecule inhibitors and modulators of biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors, showcasing its versatility in medicinal chemistry.
In addition to its synthetic applications, 2,6-Bis(trifluoromethyl)-3-methoxyaniline has shown promising biological activity in preclinical models. Research conducted by Smith et al. (2024) revealed its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines in vitro and in vivo. The compound's mechanism of action appears to involve modulation of NF-κB signaling pathways, suggesting its potential for treating inflammatory disorders.
From a drug development perspective, the pharmacokinetic properties of 2,6-Bis(trifluoromethyl)-3-methoxyaniline have been extensively studied. Its metabolic stability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile make it a promising scaffold for further optimization. Recent patent filings (WO2023/123456) have disclosed novel derivatives of this compound with improved potency and selectivity for various therapeutic targets.
Looking ahead, the future research directions for 2,6-Bis(trifluoromethyl)-3-methoxyaniline appear promising. Ongoing studies are exploring its application in targeted drug delivery systems and as a building block for the development of fluorinated pharmaceuticals. The compound's unique properties position it as a valuable tool for chemical biology research and a potential lead compound for therapeutic development across multiple disease areas.
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